3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of triazolopyrimidine oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group and a pyrazine ring.
Uniqueness
3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific ring structure and the presence of a methyl group at the 3-position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-8-9-6-7-3-2-4-10(5)6/h2-4H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIFFJJOUKKQDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182445 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448855-34-2 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448855-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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